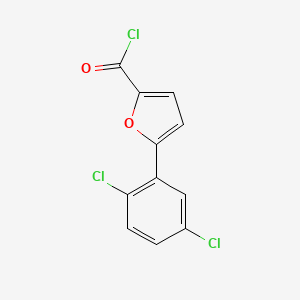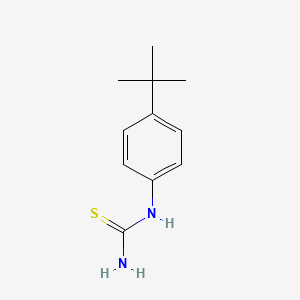
5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride
Overview
Description
5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride is a useful research compound. Its molecular formula is C11H5Cl3O2 and its molecular weight is 275.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Production of Acid Chloride Derivatives
5-(2,5-Dichlorophenyl)Furan-2-Carbonyl Chloride can be used in the production of acid chloride derivatives from biomass-derived precursors. These derivatives are crucial intermediates for manufacturing furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) (Dutta, Wu, & Mascal, 2015).
2. Synthesis of Amide and Hydrazide Derivatives
This compound plays a role in the synthesis of various amide and hydrazide derivatives, which have shown inhibition activity against K562 Cells in vitro. This implies potential applications in medical and biochemical research (Qing, 2008).
3. Thermodynamic Properties in Organic Solvents
The thermodynamic properties of derivatives like 2-methyl-5-(2,5-dichlorophenyl)furan-3-carbonyl acid in various organic solvents have been studied. Understanding these properties is critical for applications in chemical engineering and material science (Sobechko et al., 2019).
4. Catalysis in Organic Synthesis
This compound is involved in catalytic processes like zinc chloride-catalyzed cycloisomerization, leading to the synthesis of various substituted furans. This is significant in organic synthesis and the development of pharmaceuticals and other complex organic molecules (Sniady et al., 2007).
5. Biological Evaluation of Metal Complexes
Transition metal complexes derived from this compound have been synthesized and evaluated for antibacterial and antioxidant activities. This suggests its potential role in the development of new therapeutic agents (Jabeen et al., 2018).
Safety and Hazards
The compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is known that this compound is a derivative of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA), which are produced by treating the precursor aldehydes with tert-butyl hypochlorite . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
It is known that this compound is a useful intermediate for the production of furoate ester biofuels and polymers of fdca , indicating that it may play a role in these biochemical pathways.
Result of Action
It is known that this compound is a useful intermediate for the production of furoate ester biofuels and polymers of fdca , suggesting that it may have a significant impact on these processes at the molecular and cellular level.
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)furan-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3O2/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRRSYCAENNRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)
![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)









